5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction typically occurs in dry toluene at 140°C, resulting in good-to-excellent yields .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Industrial Production Methods
For industrial-scale production, the microwave-mediated synthesis method is preferred due to its efficiency and scalability. The reaction conditions can be optimized to ensure high yields and purity of the final product. Additionally, the use of eco-friendly reagents and conditions aligns with green chemistry principles, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles like amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazolopyridines .
Scientific Research Applications
5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and diabetes.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, and a modulator of JAK1 and JAK2 pathways. These interactions lead to various biological effects, including anti-inflammatory, antiproliferative, and immunomodulatory activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine: Known for its anticancer and antiviral properties.
1,2,4-triazolo[1,5-a]pyridine: Similar structure but lacks the methoxy group, leading to different biological activities.
1,2,4-triazolo[1,5-a]pyrimidinone: Used in the design of cardiovascular drugs and enzyme inhibitors
Uniqueness
The presence of the methoxy group in 5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine imparts unique chemical and biological properties. This functional group enhances its solubility and reactivity, making it a versatile compound for various applications. Additionally, its ability to modulate multiple biological pathways sets it apart from other similar compounds .
Properties
CAS No. |
1368240-71-4 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H8N4O/c1-12-6-4-2-3-5-9-7(8)10-11(5)6/h2-4H,1H3,(H2,8,10) |
InChI Key |
RVVUKPZMRXADGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=NN21)N |
Purity |
95 |
Origin of Product |
United States |
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